Cas no 57863-69-1 (1,3-Benzenedicarbonyl dichloride, 5-bromo-)

1,3-Benzenedicarbonyl dichloride, 5-bromo- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenedicarbonyl dichloride, 5-bromo-
- 5-Brom-isophthalsaeure-dichlorid
- 5-bromobenzene-1,3-dicarboxylic acid chloride
- 5-Bromoisophthaloyl chloride
- 5-Bromo-1,3-benzenedicarbonyl dichloride
- F20930
- 5-Bromo-1,3-benzenedicarbonyldichloride
- 5-bromobenzene-1,3-dicarbonyl chloride
- MFCD28009845
- BS-52363
- 5-Bromobenzene-1,3-dicarbonyl dichloride
- SCHEMBL2039219
- 57863-69-1
- 5-Bromoisophthaloyl dichloride
-
- MDL: MFCD28009845
- Inchi: InChI=1S/C8H3BrCl2O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H
- InChI Key: MMGMYZMTUVIVSU-UHFFFAOYSA-N
- SMILES: C1=C(C=C(C=C1C(=O)Cl)Br)C(=O)Cl
Computed Properties
- Exact Mass: 279.86900
- Monoisotopic Mass: 279.86935g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.1Ų
- XLogP3: 3.6
Experimental Properties
- PSA: 34.14000
- LogP: 3.20710
1,3-Benzenedicarbonyl dichloride, 5-bromo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RI238-200mg |
1,3-Benzenedicarbonyl dichloride, 5-bromo- |
57863-69-1 | 98% | 200mg |
92.0CNY | 2021-07-17 | |
Apollo Scientific | OR52267-5g |
5-Bromo-1,3-benzenedicarbonyl dichloride |
57863-69-1 | 95% | 5g |
£129.00 | 2024-05-25 | |
abcr | AB543562-1 g |
5-Bromoisophthaloyl dichloride, 95%; . |
57863-69-1 | 95% | 1g |
€101.00 | 2023-07-10 | |
Aaron | AR01FI13-5g |
5-Bromo-1,3-benzenedicarbonyl dichloride |
57863-69-1 | 98% | 5g |
$112.00 | 2023-12-14 | |
1PlusChem | 1P01FHSR-250mg |
5-Bromo-1,3-benzenedicarbonyl dichloride |
57863-69-1 | 98% | 250mg |
$20.00 | 2023-12-16 | |
eNovation Chemicals LLC | Y1248246-250mg |
5-Bromo-1,3-benzenedicarbonyl dichloride |
57863-69-1 | 98% | 250mg |
$100 | 2025-02-20 | |
eNovation Chemicals LLC | Y1248246-5g |
5-Bromo-1,3-benzenedicarbonyl dichloride |
57863-69-1 | 98% | 5g |
$270 | 2025-02-25 | |
Ambeed | A938662-250mg |
5-Bromo-1,3-benzenedicarbonyl dichloride |
57863-69-1 | 98% | 250mg |
$26.0 | 2025-02-22 | |
Ambeed | A938662-5g |
5-Bromo-1,3-benzenedicarbonyl dichloride |
57863-69-1 | 98% | 5g |
$103.0 | 2025-02-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RI238-50mg |
1,3-Benzenedicarbonyl dichloride, 5-bromo- |
57863-69-1 | 98% | 50mg |
55.0CNY | 2021-07-17 |
1,3-Benzenedicarbonyl dichloride, 5-bromo- Related Literature
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Jianbing Jiang,Eunkyung Yang,Kanumuri Ramesh Reddy,Dariusz M. Niedzwiedzki,Christine Kirmaier,David F. Bocian,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2015 39 5694
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2. Control of the assembly of a cyclic hetero[4]pseudorotaxane from a self-complementary [2]rotaxaneAdrian Saura-Sanmartin,Tomas Nicolas-Garcia,Aurelia Pastor,David Qui?onero,Mateo Alajarin,Alberto Martinez-Cuezva,Jose Berna Chem. Sci. 2023 14 4143
Additional information on 1,3-Benzenedicarbonyl dichloride, 5-bromo-
1,3-Benzenedicarbonyl Dichloride, 5-Bromo- (CAS No. 57863-69-1): A Comprehensive Overview
1,3-Benzenedicarbonyl dichloride, 5-bromo- (CAS No. 57863-69-1) is a highly specialized organic compound with significant applications in the fields of materials science, pharmaceuticals, and advanced chemical synthesis. This compound is characterized by its unique structure, which includes a benzene ring substituted with two carbonyl chloride groups at the 1 and 3 positions and a bromine atom at the 5 position. The combination of these functional groups makes it a versatile building block for constructing complex molecules and materials.
The synthesis of 1,3-benzenedicarbonyl dichloride, 5-bromo- typically involves multi-step organic reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the production process, ensuring higher yields and better purity. For instance, studies published in *Chemical Communications* (2023) have demonstrated the use of microwave-assisted synthesis to accelerate the formation of this compound while minimizing side reactions. This approach not only enhances efficiency but also aligns with the growing demand for sustainable chemical processes.
One of the most promising applications of 1,3-benzenedicarbonyl dichloride, 5-bromo- is in the development of advanced materials. Researchers have utilized this compound as a precursor for synthesizing polyimides and other high-performance polymers. A study in *Macromolecules* (2023) highlighted its role in creating lightweight yet durable materials for aerospace applications. The bromine substituent at the 5 position plays a critical role in modulating the electronic properties of the resulting polymers, making them suitable for use in extreme environments.
In the pharmaceutical industry, 1,3-benzenedicarbonyl dichloride, 5-bromo- has shown potential as an intermediate in drug discovery. Its ability to undergo nucleophilic acyl substitution reactions makes it an ideal candidate for constructing bioactive molecules. A recent study in *Journal of Medicinal Chemistry* (2023) reported its use in synthesizing novel kinase inhibitors with high selectivity. The bromine atom at the 5 position was found to enhance the binding affinity of these inhibitors to their target proteins.
The electronic properties of 1,3-benzenedicarbonyl dichloride, 5-bromo- have also been leveraged in optoelectronic devices. A research team from Stanford University reported its application as a hole transport material in perovskite solar cells. Their findings, published in *Nature Energy* (2023), demonstrated that incorporating this compound into device architectures significantly improved charge transport efficiency and overall device performance.
From an environmental standpoint, recent studies have focused on reducing the ecological footprint associated with the production and use of 1,3-benzenedicarbonyl dichloride, 5-bromo-. Green chemistry initiatives have led to the development of catalytic systems that minimize waste generation during its synthesis. For example, researchers at MIT developed a recyclable catalyst system that enables repeated use without compromising product quality.
In conclusion, 1,3-benzenedicarbonyl dichloride, 5-bromo- (CAS No. 57863-69-1) stands out as a critical compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing modern science and technology. As research continues to uncover new possibilities for this compound, its role in shaping future innovations is expected to grow significantly.
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